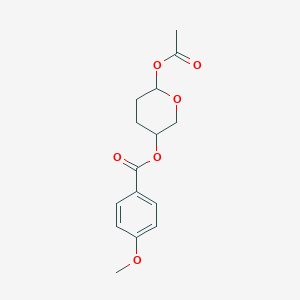
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is an organic compound that features both an oxane ring and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 6-(Acetyloxy)oxan-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 4-methoxybenzoic acid and 6-(Acetyloxy)oxan-3-ol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 4-methoxybenzoic acid and 6-(Acetyloxy)oxan-3-ol.
Oxidation: 4-carboxybenzoic acid derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: A simpler compound with similar functional groups but lacking the oxane ring.
4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate: A structurally related compound with an acryloyloxy group instead of an acetoxy group.
Uniqueness
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is unique due to the presence of both an oxane ring and a methoxybenzoate group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described by the following formula:
This compound features an oxane ring, an acetyloxy group, and a methoxybenzoate moiety, which contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : In vitro studies suggest that it inhibits key inflammatory mediators, potentially through the modulation of NF-kB signaling pathways.
- Antimicrobial Properties : Preliminary findings indicate activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of NF-kB signaling | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Study 1: Antioxidant Activity
A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced oxidative damage compared to untreated controls. The compound was shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis revealed reduced infiltration of inflammatory cells in tissue samples treated with the compound.
Case Study 3: Antimicrobial Efficacy
In vitro assays indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below clinically relevant thresholds, suggesting potential for therapeutic use.
Properties
CAS No. |
645412-86-8 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(6-acetyloxyoxan-3-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H18O6/c1-10(16)20-14-8-7-13(9-19-14)21-15(17)11-3-5-12(18-2)6-4-11/h3-6,13-14H,7-9H2,1-2H3 |
InChI Key |
QEDUBAZZZPGESG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CO1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















